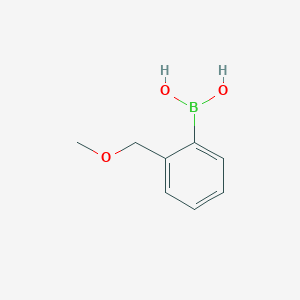

2-Methoxymethylphenylboronic acid

Description

Significance and Research Trajectory of Organoboronic Acids

First synthesized in the 19th century, organoboronic acids have witnessed a dramatic surge in research interest and application over the past few decades. Their rise to prominence is largely attributed to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of biaryl compounds. rsc.org Beyond this seminal transformation, the versatility of organoboronic acids extends to a wide array of other synthetic applications, including their use as catalysts and their involvement in the stereoselective synthesis of complex molecules. acs.orgresearchgate.net The continuous exploration of their reactivity and the development of new boronic acid derivatives remain active areas of contemporary chemical research. rsc.org

Scope and Relevance of 2-Methoxymethylphenylboronic Acid in Advanced Synthetic Chemistry

Among the vast family of organoboronic acids, 2-Methoxymethylphenylboronic acid stands out due to the strategic placement of a methoxymethyl group at the ortho position to the boronic acid moiety. This seemingly subtle structural feature has profound implications for its reactivity and utility in advanced synthetic chemistry. The presence of the ether oxygen in the methoxymethyl group allows for intramolecular coordination with the boron atom or a metal center during catalytic reactions. This chelation effect can significantly influence the regioselectivity and stereoselectivity of chemical transformations, offering a powerful tool for directed synthesis. nih.gov

The unique properties of 2-Methoxymethylphenylboronic acid make it a valuable reagent in specialized applications where precise control over the reaction outcome is paramount. Its use in directed ortho-metalation and chelation-controlled cross-coupling reactions underscores its importance in the construction of highly substituted and sterically hindered aromatic compounds, which are often key structural motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Properties of 2-Methoxymethylphenylboronic Acid

The utility of any chemical compound is intrinsically linked to its physical and chemical properties. The following table summarizes some of the key properties of 2-Methoxymethylphenylboronic acid.

| Property | Value | Reference |

| CAS Number | 178302-48-4 | |

| Molecular Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 98-102 °C |

Synthesis of 2-Methoxymethylphenylboronic Acid

The synthesis of 2-Methoxymethylphenylboronic acid can be achieved through several established methods in organic chemistry. A common and effective approach involves a directed ortho-metalation strategy.

A typical synthetic route starts with the protection of 2-bromobenzyl alcohol as its methoxymethyl (MOM) ether. This is followed by a lithium-halogen exchange at low temperature using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the final product, 2-Methoxymethylphenylboronic acid.

The following table outlines a representative synthetic procedure:

| Step | Reagents and Conditions | Purpose |

| 1 | 2-Bromobenzyl alcohol, Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | Protection of the alcohol as a methoxymethyl ether. |

| 2 | 1-Bromo-2-(methoxymethyl)benzene (B1281725), n-Butyllithium, Tetrahydrofuran (THF), -78 °C | Lithium-halogen exchange to generate the aryllithium intermediate. |

| 3 | Triisopropyl borate, -78 °C to room temperature | Borylation of the aryllithium species. |

| 4 | Aqueous acid (e.g., HCl) | Hydrolysis of the boronic ester to the boronic acid. |

Properties

IUPAC Name |

[2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPPAFXQJZJGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396031 | |

| Record name | 2-Methoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126617-98-9 | |

| Record name | 2-Methoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxymethylphenylboronic Acid

Grignard Reaction Protocols for Aromatic Boronic Acids

One of the earliest and most fundamental methods for creating carbon-boron bonds involves the use of Grignard reagents. nih.gov This protocol typically involves the reaction of an aryl magnesium halide with a trialkyl borate (B1201080) ester, such as trimethyl borate, followed by acidic hydrolysis to yield the arylboronic acid. nih.govorgsyn.org

The general mechanism begins with the formation of the Grignard reagent, in this case, 2-methoxymethylphenylmagnesium bromide, by reacting 1-bromo-2-(methoxymethyl)benzene (B1281725) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk This organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate. organic-chemistry.orgmasterorganicchemistry.com This addition step forms a boronate complex, which upon subsequent hydrolysis with an acid, cleaves the B-O bonds to afford the final 2-methoxymethylphenylboronic acid. chemguide.co.uk

While a foundational method, the Grignard approach can be sensitive to moisture and functional groups that are incompatible with the highly reactive Grignard reagent. chemguide.co.ukmnstate.edu Careful control of reaction conditions is crucial to prevent side reactions and ensure good yields. libretexts.org

Table 1: Grignard Reaction for Arylboronic Acid Synthesis

| Step | Description | Key Reagents |

| 1. Grignard Reagent Formation | Reaction of an aryl halide with magnesium metal. | Aryl halide, Magnesium, Anhydrous ether |

| 2. Borylation | Nucleophilic addition of the Grignard reagent to a trialkyl borate. | Grignard reagent, Trialkyl borate |

| 3. Hydrolysis | Acidic workup to produce the arylboronic acid. | Acid (e.g., HCl, H₂SO₄) |

Transmetalation Approaches in Boronic Acid Synthesis

Transmetalation is a key mechanistic step in many synthetic routes to boronic acids, involving the transfer of an organic group from one metal to another. rsc.org In the context of boronic acid synthesis, this often entails the reaction of an organometallic reagent with a boron-containing compound. nih.gov

For instance, aryl silanes and aryl stannanes can undergo transmetalation with a boron halide, like boron tribromide, to form an arylboron dihalide. Subsequent acidic hydrolysis then yields the corresponding arylboronic acid. nih.gov Another approach involves the reaction of organolithium reagents, generated via lithium-halogen exchange, with borate esters. nih.gov

A particularly relevant application of transmetalation is observed in stereospecific syntheses. For example, chiral secondary organoboronic esters can be activated with an alkyllithium reagent and then undergo stereoretentive transmetalation with a zinc salt to produce chiral secondary alkylzinc reagents. nih.gov This highlights the versatility of transmetalation in creating valuable, stereochemically defined building blocks. The efficiency of the transmetalation process can be influenced by the nature of the metals, the organic groups, and the reaction conditions.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of arylboronic acids, offering high efficiency and broad functional group tolerance.

Miyaura Borylation Strategies

The Miyaura borylation reaction is a prominent palladium-catalyzed method for synthesizing arylboronic esters from aryl halides or triflates. wikipedia.orgwikipedia.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), in the presence of a base and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgalfa-chemistry.com The resulting boronic esters can be readily isolated and are often stable enough for purification by chromatography. organic-chemistry.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the catalyst. alfa-chemistry.com The reaction conditions are generally mild, making it suitable for substrates with a variety of functional groups. acs.orgresearchgate.net

A significant advantage of the Miyaura borylation is its applicability to a wide range of substrates, including those that are not amenable to synthesis via Grignard or organolithium intermediates. organic-chemistry.org

Ligand and Base Effects in Catalytic Borylation

The choice of ligand and base plays a critical role in the outcome of palladium-catalyzed borylation reactions. The ligand, often a phosphine (B1218219), stabilizes the palladium center and influences its reactivity and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

The base is crucial for the transmetalation step. organic-chemistry.org While stronger bases can be used, weaker bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often preferred in Miyaura borylation to prevent the competing Suzuki-Miyaura cross-coupling reaction of the newly formed boronic ester with the starting aryl halide. alfa-chemistry.comorganic-chemistry.org The base is believed to activate the palladium complex, making the Pd-O bond more reactive towards transmetalation with the diboron reagent. organic-chemistry.org Studies have shown that the choice of base can significantly impact the reaction yield and selectivity. semanticscholar.org

Table 2: Key Components in Miyaura Borylation

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst and modulates its reactivity. | dppf, PCy₃, XPhos, SPhos |

| Diboron Reagent | Source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Activates the catalyst for transmetalation. | KOAc, KOPh, Et₃N |

| Solvent | Provides the reaction medium. | Dioxane, THF, DMSO |

Directed ortho-Metalation and Related Techniques in Boronic Acid Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group at the ortho position with high selectivity. nih.govacs.org

For the synthesis of 2-methoxymethylphenylboronic acid, the methoxymethyl group can act as a DMG. The oxygen atom of the methoxy (B1213986) group coordinates to the lithium of the alkyllithium reagent, facilitating the deprotonation of the adjacent ortho-hydrogen. The subsequent reaction with a borate ester and acidic workup would yield the desired product. This method offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org One-pot procedures combining DoM with subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been developed, providing an efficient route to complex biaryl structures. nih.gov

Novel and Emerging Synthetic Approaches to 2-Methoxymethylphenylboronic Acid Derivatives

Research into the synthesis of arylboronic acids is continually evolving, with new and improved methods being developed. One area of focus is the direct C-H borylation of arenes, which avoids the need for pre-functionalized starting materials like aryl halides. orgsyn.org These reactions are typically catalyzed by transition metals such as iridium or rhodium and offer a more atom-economical route to boronic acids.

Another emerging strategy involves the Sandmeyer-type borylation of arylamines. orgsyn.org This method converts arylamines into the corresponding arylboronic esters via diazotization followed by a borylation reaction. Recent advancements have led to metal-free conditions for this transformation. orgsyn.org

Furthermore, mechanochemical methods for the synthesis of organomagnesium nucleophiles in air are being explored, which could offer more sustainable and practical alternatives to traditional Grignard reagent synthesis. organic-chemistry.org These novel approaches hold promise for the future synthesis of 2-methoxymethylphenylboronic acid and its derivatives with improved efficiency, selectivity, and environmental compatibility.

Elucidation of Chemical Structure and Spectroscopic Characterization of 2 Methoxymethylphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-Methoxymethylphenylboronic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) nuclei, confirming the connectivity of the atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methoxymethylphenylboronic acid would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methoxymethyl group, and the methyl (-CH₃) protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm) due to their different chemical environments and spin-spin coupling. The methylene protons would likely appear as a singlet around 4.5-5.0 ppm, and the methyl protons as a singlet further upfield, around 3.3-3.8 ppm. The protons of the boronic acid [-B(OH)₂] group are often broad and may exchange with residual water in the solvent, making them difficult to observe or appear over a wide chemical shift range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-Methoxymethylphenylboronic acid, one would expect to see signals for the six aromatic carbons, the methylene carbon, and the methyl carbon. The carbon atom attached to the boron (C-B) would appear as a broad signal due to the quadrupolar nature of the boron nucleus. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxymethyl group and the electron-withdrawing boronic acid group.

Illustrative ¹H and ¹³C NMR Data for 2-Methoxymethylphenylboronic Acid The following data is hypothetical and for illustrative purposes only.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.20-7.80 (m, 4H) | 128.0-135.0 |

| -CH₂- | 4.60 (s, 2H) | 72.0 |

| -OCH₃ | 3.40 (s, 3H) | 58.0 |

| C-B | - | ~130 (broad) |

Two-Dimensional NMR Techniques (e.g., HSQC, DFC-COSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. nanalysis.comwikipedia.orgnih.gov This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methylene and methyl groups of the methoxymethyl substituent. nanalysis.comwikipedia.orgnih.gov Quaternary carbons, such as the one bonded to the boron atom, would not appear in an HSQC spectrum as they have no attached protons. nanalysis.com

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For 2-Methoxymethylphenylboronic acid, COSY would reveal the coupling network among the aromatic protons, helping to determine their relative positions on the phenyl ring. No cross-peaks would be expected between the aromatic protons and the methoxymethyl protons as they are separated by more than three bonds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For 2-Methoxymethylphenylboronic acid (C₈H₁₁BO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Illustrative HRMS Data for 2-Methoxymethylphenylboronic Acid The following data is hypothetical and for illustrative purposes only.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 167.0874 | 167.0871 |

| [M+Na]⁺ | 189.0693 | 189.0690 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sciex.comscirp.org This technique is particularly useful for analyzing complex mixtures, such as reaction monitoring or impurity profiling during the synthesis of 2-Methoxymethylphenylboronic acid and its derivatives. sciex.comscirp.org In an LC-MS/MS experiment, the components of a mixture are first separated by the LC system. As each component elutes, it is ionized and analyzed by the mass spectrometer. Tandem MS (MS/MS) involves selecting an ion of interest (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. This process provides a fragmentation pattern that is characteristic of the molecule's structure and can be used for its identification and quantification even at very low levels. nih.govresearchgate.net For 2-Methoxymethylphenylboronic acid, LC-MS/MS could be used to identify it in a complex sample and to study its fragmentation behavior, which would involve characteristic losses of the methoxymethyl group and the boronic acid moiety.

X-ray Crystallography for Solid-State Structural Analysis

Illustrative Crystal Data for a Phenylboronic Acid Derivative This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1832 (11) |

| b (Å) | 9.7082 (10) |

| c (Å) | 14.1415 (16) |

| β (°) | 104.26 (1) |

| Volume (ų) | 1221.9 (2) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and investigating the conformational isomers of 2-Methoxymethylphenylboronic acid. researchgate.netcardiff.ac.uklibretexts.org These methods probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and conformation. cardiff.ac.ukresearchgate.net

In the IR spectrum of a phenylboronic acid, several characteristic bands are expected. The O-H stretching vibrations of the boronic acid group, B(OH)₂, typically appear as a strong and broad band in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding. cdnsciencepub.commdpi.com The asymmetric B-O stretching vibration is a key feature, often observed as a very strong band around 1350-1390 cm⁻¹. researchgate.netcdnsciencepub.com The symmetric B-O stretching mode is generally weaker and appears at a lower frequency. cdnsciencepub.com Another important vibration is the B-C stretching mode, which is typically found in the 1080-1110 cm⁻¹ range for arylboronic acids. researchgate.netcdnsciencepub.com

For 2-Methoxymethylphenylboronic acid specifically, additional bands corresponding to the methoxymethyl group would be present. These include C-H stretching vibrations of the methyl and methylene groups (typically 2850-3000 cm⁻¹) and the characteristic C-O-C ether linkage stretching vibrations.

Raman spectroscopy provides complementary information. cardiff.ac.uk While O-H stretching bands are typically weak in Raman spectra, the symmetric vibrations of the aromatic ring and the B-O symmetric stretch are often more prominent than in the IR spectra. cdnsciencepub.com

Conformational studies can be aided by vibrational spectroscopy, often in conjunction with computational methods. Different spatial arrangements of the methoxymethyl and boronic acid groups relative to the phenyl ring can give rise to distinct conformers. researchgate.netahievran.edu.tr These conformational differences can cause slight shifts in the vibrational frequencies and changes in the intensities of certain bands, providing insight into the most stable structures in the solid state or in solution. researchgate.net For instance, the rotational position of the B(OH)₂ group relative to the aromatic ring can influence the vibrational spectra. nih.gov

Table 1: Characteristic Vibrational Frequencies for Phenylboronic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | IR | cdnsciencepub.commdpi.com |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | mdpi.com |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | mdpi.com |

| B-O Asymmetric Stretch | 1350 - 1390 | IR | researchgate.netcdnsciencepub.com |

| C-C Aromatic Stretch | 1400 - 1600 | IR, Raman | mdpi.com |

| B-C Stretch | 1080 - 1110 | IR | researchgate.netcdnsciencepub.com |

| B-O Symmetric Stretch | ~850 | Raman | cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules like 2-Methoxymethylphenylboronic acid by examining the electronic transitions between molecular orbitals. nih.gov The absorption of UV or visible light promotes electrons from a lower energy orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Arylboronic acids typically exhibit absorption bands in the UV region. For phenylboronic acid derivatives, these absorptions are primarily due to π → π* transitions within the aromatic ring. lodz.pl The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the phenyl ring. The methoxymethyl group at the ortho position in 2-Methoxymethylphenylboronic acid can influence the electronic transitions.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic absorption spectra. lodz.plijcce.ac.ir These calculations can determine the energies of electronic transitions and identify the specific molecular orbitals involved, such as HOMO to LUMO transitions. lodz.plresearchgate.net Studies on similar phenylboronic acid derivatives have shown that TD-DFT calculations can predict excitation wavelengths that are in good agreement with experimental data, although often with a slight underestimation of the energy. lodz.pl The analysis of these transitions provides a deeper understanding of the molecule's electronic properties and reactivity. researchgate.net

Table 2: Typical Electronic Transitions in Phenylboronic Acid Derivatives

| Transition Type | Typical Wavelength Range (nm) | Orbitals Involved | Reference |

|---|

Combined Spectroscopic and Computational Approaches for Comprehensive Structural Elucidation

A comprehensive understanding of the structure of 2-Methoxymethylphenylboronic acid is best achieved through a synergistic approach that combines experimental spectroscopic data with theoretical computational methods. cardiff.ac.uk Density Functional Theory (DFT) calculations have become a standard tool for predicting and interpreting the properties of boronic acids. ahievran.edu.trnih.gov

This integrated approach involves several steps:

Conformational Analysis : Computational methods are used to identify the possible stable conformers of the molecule and calculate their relative energies. researchgate.netnih.gov For 2-Methoxymethylphenylboronic acid, this would involve determining the rotational orientations of the B(OH)₂ and CH₂OCH₃ groups.

Geometry Optimization : The geometric parameters (bond lengths, bond angles) of the most stable conformer are calculated and can be compared to experimental data if available (e.g., from X-ray crystallography). ahievran.edu.trlodz.pl

Vibrational Spectra Simulation : The IR and Raman spectra are calculated for the optimized structure. researchgate.netahievran.edu.tr These theoretical spectra are then compared with the experimental spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, a process aided by calculations of the Potential Energy Distribution (PED). mdpi.com

Electronic Spectra Simulation : TD-DFT calculations are used to simulate the UV-Vis spectrum, providing insights into the electronic transitions and helping to interpret the experimental absorption bands. nih.govijcce.ac.ir

By combining these techniques, a detailed and reliable picture of the molecular structure, conformational preferences, and electronic properties of 2-Methoxymethylphenylboronic acid can be constructed. This approach helps to resolve ambiguities in experimental data and provides a deeper insight than either method could achieve alone. researchgate.net

Mechanistic Investigations into the Reactivity of 2 Methoxymethylphenylboronic Acid

Kinetics and Reaction Progress Analysis in Catalytic Transformations

To gain a real-time understanding of reaction kinetics, chemists employ in-situ monitoring techniques that track the concentration of reactants, products, and intermediates as the reaction progresses. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are invaluable. nih.gov For instance, in a palladium-catalyzed cross-coupling reaction involving 2-methoxymethylphenylboronic acid, ¹H NMR spectroscopy can be used to monitor the disappearance of the boronic acid's characteristic signals and the appearance of product signals over time. This continuous data collection allows for the construction of accurate concentration versus time profiles, which are essential for detailed kinetic analysis. nih.gov

Graphical analysis of concentration-time data is a powerful method to determine the order of a reaction with respect to a specific reactant. libretexts.org By plotting different functions of the reactant concentration against time, a linear relationship will emerge for the correct reaction order. libretexts.orgopentextbc.ca

Zero-Order: A plot of [Concentration] vs. Time is linear. opentextbc.ca

First-Order: A plot of ln[Concentration] vs. Time is linear. opentextbc.ca

Second-Order: A plot of 1/[Concentration] vs. Time is linear. opentextbc.ca

For a hypothetical Suzuki-Miyaura coupling reaction of 2-methoxymethylphenylboronic acid with an aryl halide, kinetic data might be collected and plotted as shown below to determine the reaction order with respect to the boronic acid.

Table 1: Hypothetical Kinetic Data for a Reaction of 2-Methoxymethylphenylboronic Acid

| Time (s) | [2-Methoxymethylphenylboronic acid] (M) | ln([Boronic Acid]) | 1/([Boronic Acid]) (M⁻¹) |

| 0 | 0.100 | -2.303 | 10.0 |

| 60 | 0.075 | -2.590 | 13.3 |

| 120 | 0.050 | -2.996 | 20.0 |

| 180 | 0.025 | -3.689 | 40.0 |

| 240 | 0.010 | -4.605 | 100.0 |

When this data is plotted, if the graph of 1/([Boronic Acid]) vs. Time yields a straight line, it indicates that the reaction is second-order with respect to 2-methoxymethylphenylboronic acid. libretexts.org The slope of this line corresponds to the rate constant, k. libretexts.orgyoutube.com This graphical method provides clear, visual confirmation of the reaction kinetics. libretexts.orgyoutube.com

Elucidation of Catalytic Cycles and Intermediates

Understanding the complete catalytic cycle is crucial for explaining a reaction's outcome. For cross-coupling reactions involving 2-methoxymethylphenylboronic acid, the generally accepted mechanism involves a series of steps: oxidative addition, transmetalation, and reductive elimination. The ortho-methoxymethyl group can play a significant role in this cycle. It is proposed that the oxygen atom can coordinate to the metal center (e.g., palladium) at various stages, forming transient five- or six-membered ring intermediates. This intramolecular coordination can stabilize the catalytic species, influence the rate of key steps like transmetalation, and potentially prevent or promote side reactions.

Role of Electronic and Steric Effects on Reaction Pathways

The reactivity of 2-methoxymethylphenylboronic acid is governed by a combination of electronic and steric effects imparted by the methoxymethyl substituent. researchgate.netnih.gov

Electronic Effects : The oxygen atom in the methoxymethyl group is electronegative and can exert a negative inductive effect (-I), withdrawing electron density through the sigma bonds. researchgate.net Conversely, it can also exhibit a positive resonance effect (+R) by donating a lone pair of electrons to the aromatic ring, although this is generally weaker for ether groups compared to others. These electronic influences can affect the acidity of the boronic acid and the electron density of the aryl ring, thereby influencing its reactivity in steps like transmetalation. researchgate.net

Steric Effects : Positioned at the ortho-position, the methoxymethyl group creates significant steric bulk around the boronic acid moiety. nih.gov This steric hindrance can influence the rate and selectivity of the reaction by dictating the approach of the catalyst and the other coupling partner. nih.gov While often seen as a hindrance, this steric effect can be beneficial, for example, by promoting reductive elimination or by preventing the formation of undesired side products like homocoupled species. The interplay between these steric and electronic factors is a key determinant of the reaction pathway. nih.gov

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent can dramatically influence the reaction mechanism and rate. wikipedia.org Solvents affect the solubility of reactants and catalysts and can stabilize or destabilize reactants, intermediates, and transition states. wikipedia.org For reactions involving the polar 2-methoxymethylphenylboronic acid, polar aprotic solvents like dimethylformamide (DMF) or dioxane are often used. These solvents can help solubilize the reactants and may coordinate to the catalyst, influencing its activity. The reaction mechanism can be sensitive to changes in solvent polarity; a polar solvent might favor a pathway involving charged intermediates by stabilizing them. wikipedia.org Optimization studies often screen a variety of solvents, temperatures, and bases to find conditions that maximize yield and selectivity by favoring the desired mechanistic pathway.

Theoretical and Computational Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) calculations are frequently used to model the potential energy surface of a reaction involving 2-methoxymethylphenylboronic acid. nih.gov These calculations can determine the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

By mapping the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step (the one with the highest energy barrier) and visualize the structure of key transition states. nih.gov For 2-methoxymethylphenylboronic acid, computational studies can specifically probe the energetic consequences of the ortho-methoxymethyl group's coordination to the metal center, providing theoretical support for its proposed role in stabilizing intermediates and influencing the reaction pathway.

Radical Pathways in Boronic Acid Reactivity (e.g., Photoinduced Electron Transfer)

Extensive research of scientific literature and chemical databases reveals a significant gap in the documented reactivity of 2-Methoxymethylphenylboronic acid concerning radical pathways, including photoinduced electron transfer (PET). While the broader class of arylboronic acids is known to participate in various radical reactions, specific mechanistic studies detailing such pathways for the 2-methoxymethyl substituted variant are not presently available.

The reactivity of phenylboronic acids can be influenced by substituents on the phenyl ring. For instance, ortho-substituents may exert electronic and steric effects that can alter the reactivity of the boronic acid group. researchgate.net In some cases, ortho-substituents can participate in intramolecular interactions, which can be a determining factor in the reaction pathway. researchgate.net However, without specific studies on 2-Methoxymethylphenylboronic acid, any discussion of its behavior in radical reactions would be speculative.

General principles of photoinduced electron transfer involve the excitation of a molecule by light, leading to a highly reactive state capable of donating or accepting an electron to or from another molecule. This process generates radical ions that can then undergo further reactions. The application of this concept is widespread in organic synthesis, including in reactions involving boronic acids, often in the context of photoredox catalysis. Nevertheless, specific examples or detailed research findings directly investigating the photoinduced electron transfer behavior of 2-Methoxymethylphenylboronic acid have not been reported.

Due to the absence of specific research data on the radical pathways of 2-Methoxymethylphenylboronic acid, no data tables or detailed research findings on this topic can be presented.

Catalytic Applications of 2 Methoxymethylphenylboronic Acid

Boronic Acids as Lewis Acid Catalysts in Organic Transformations

Boronic acids, including 2-methoxymethylphenylboronic acid, are recognized as effective Lewis acid catalysts in organic synthesis. nih.gov Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows the boron center to accept a pair of electrons from a Lewis base, such as a carbonyl oxygen or a nitrogen atom.

This interaction activates the substrate, making it more susceptible to nucleophilic attack. For instance, by coordinating to the carbonyl oxygen of a carboxylic acid, the boronic acid catalyst increases the electrophilicity of the carbonyl carbon, thereby facilitating reactions like esterification or amidation. rsc.org Organoboron acids are generally stable, organic-soluble, and offer a milder alternative to many traditional metal-based Lewis acids. nih.gov The catalytic utility of boronic acids has been demonstrated in a wide array of chemical reactions, including dehydrations, cycloadditions, and Friedel-Crafts type alkylations. nih.govdicp.ac.cn

Brønsted Acidity in Ortho-Substituted Arylboronic Acids

While primarily functioning as Lewis acids, the acidity of arylboronic acids in aqueous solution is typically discussed in terms of their pKa values, which relate to their behavior as Brønsted acids (proton donors). The equilibrium involves the boronic acid accepting a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton. semanticscholar.org

For arylboronic acids, the electronic properties of substituents on the aromatic ring influence this acidity. However, in the case of ortho-substituted arylboronic acids, the proximity of the substituent to the B(OH)₂ group introduces additional steric and electronic effects that can significantly alter acidity compared to their meta and para isomers. mdpi.com

Substituents at the ortho position can influence acidity in several ways:

Steric Hindrance : Bulky ortho groups can create steric hindrance that destabilizes the formation of the tetrahedral boronate anion, leading to lower acidity (a higher pKa). mdpi.com

Intramolecular Hydrogen Bonding : An ortho substituent capable of forming an intramolecular hydrogen bond with one of the hydroxyl groups on the boron can stabilize the tetrahedral boronate form. This stabilization facilitates the release of a proton, thus increasing the compound's Brønsted acidity (a lower pKa). mdpi.com The methoxymethyl group in 2-methoxymethylphenylboronic acid, with its ether oxygen, has the potential to engage in such intramolecular interactions, potentially enhancing its acidity compared to unsubstituted phenylboronic acid.

Studies on related systems have shown that ortho-substituents like -F, -CHO, and -OR can lead to an increase in acidity. mdpi.com This is explained by the favorable geometry for hydrogen bonding in the resulting tetrahedral B(OH)₃⁻ species. mdpi.com

Catalysis in Esterification and Amidation Reactions

Arylboronic acids are well-established catalysts for direct amidation and esterification reactions, which involve the condensation of a carboxylic acid with an amine or an alcohol, respectively. rsc.orgresearchgate.net These reactions are fundamentally important in chemical and pharmaceutical manufacturing.

The catalytic cycle for amidation is generally understood to proceed through the following key steps:

Formation of an Acyloxyboronic Acid : The carboxylic acid reacts with the boronic acid catalyst to form a reactive acyloxyboronic acid intermediate, with the elimination of a water molecule. rsc.org This step is often the reason why dehydrating agents, such as molecular sieves, are essential for the reaction to proceed efficiently. rsc.org

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the acyloxyboronic acid intermediate.

C-N Bond Formation : The subsequent cleavage of the C-O bond in the resulting tetrahedral intermediate forms the final amide product and regenerates the boronic acid catalyst. rsc.org

The catalytic activity of the boronic acid is influenced by its substituents. Ortho-substituted arylboronic acids have been found to be particularly effective catalysts for these transformations. nih.govresearchgate.net The high activity of certain ortho-substituted catalysts is attributed to a combination of steric and electronic effects that facilitate the key steps in the catalytic cycle. rsc.org While direct studies on 2-methoxymethylphenylboronic acid are not extensively detailed, its structural similarity to other effective ortho-substituted catalysts suggests its utility in these important condensation reactions.

| Reaction Type | Catalyst System | Key Intermediate | Typical Conditions |

| Amidation | Arylboronic Acid | Acyloxyboronic acid | Heat, Molecular Sieves |

| Esterification | Arylboronic Acid | Acyloxyboronic acid | Heat, Dehydrating Agent |

Promotion of Specific Organic Reactions

Beyond general condensation reactions, the catalytic properties of 2-methoxymethylphenylboronic acid and related structures are harnessed to promote a variety of specific organic transformations.

Oxime Formation : Oxime ligation, the reaction between a hydroxylamine and an aldehyde or ketone, is a crucial tool in chemical biology. wikipedia.org Boronic acids have been shown to facilitate these condensation reactions, allowing them to proceed rapidly at neutral pH. The catalytic effect is particularly pronounced for arylboronic acids bearing an ortho-carbonyl group, which can achieve rate constants exceeding 10⁴ M⁻¹s⁻¹. chemrxiv.org While the methoxymethyl group is not a carbonyl, the principle of intramolecular assistance from an ortho group can still apply, suggesting that 2-methoxymethylphenylboronic acid could act as an effective catalyst for oxime formation.

Indole Alkylation : The alkylation of indoles, a core reaction in the synthesis of many pharmaceuticals and natural products, can be catalyzed by various acids. frontiersin.orgmdpi.com Boronic acids can serve as Lewis or Brønsted acid catalysts to promote the Friedel-Crafts type alkylation of the electron-rich indole ring. nih.govnih.gov For example, pinacol (B44631) esters of 2-carboxyphenylboronic acid have been applied as strong Brønsted acids for the alkylation of indoles with nitrostyrenes. nih.gov The Lewis acidity of 2-methoxymethylphenylboronic acid can activate electrophiles, making them more reactive towards the indole nucleophile.

Salicylaldehyde Imine Hydrolysis : The hydrolysis of imines (also known as Schiff bases) is the reverse of their formation and is a fundamental reaction in organic chemistry. masterorganicchemistry.com This process can be catalyzed by acids, which protonate the imine nitrogen, forming a more reactive iminium ion that is readily attacked by water. masterorganicchemistry.com In the case of imines derived from salicylaldehyde, the ortho-hydroxyl group can influence the reaction kinetics. nih.gov A Lewis acid catalyst like 2-methoxymethylphenylboronic acid can coordinate to the imine nitrogen, activating it towards hydrolysis under mild conditions.

Role in Enabling Bioorthogonal Conjugation Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions require high selectivity, biocompatibility, and rapid kinetics under physiological conditions (aqueous environment, neutral pH, ambient temperature).

The rapid and efficient formation of stable covalent linkages is central to this field. Oxime and hydrazone ligations, catalyzed by boronic acids, have emerged as powerful bioorthogonal reactions. nih.gov Specifically, arylboronic acids with ortho-aldehyde or ketone functionalities react rapidly with hydrazides or hydroxylamines to form stable heterocyclic products. nih.gov For instance, 2-formylphenylboronic acid (2fPBA) reacts with an α-amino-hydrazide to form a stable 2,3,1-benzodiazaborine derivative with a reaction half-life of only about 5 minutes. nih.gov

This chemistry has been successfully applied to:

Generate chemically defined antibody-drug conjugates. nih.gov

Perform multi-component labeling of biomolecules by partnering with other orthogonal reactions like azide-alkyne cycloadditions. nih.govnih.gov

While 2-formylphenylboronic acid is a prominent example, the underlying principle relies on the intramolecular catalysis provided by the ortho-boronic acid. The ortho-methoxymethyl group in 2-methoxymethylphenylboronic acid, through its potential to act as a general acid/base catalyst or through conformational effects, could also facilitate such bioorthogonal transformations, positioning it as a potentially valuable tool in chemical biology.

| Bioorthogonal Reaction | Reactants | Key Feature | Application |

| Boron-assisted Oxime Ligation | ortho-carbonylphenylboronic acid + Hydroxylamine | Rapid kinetics at neutral pH | Protein labeling, Bioconjugation |

| Diazaborine Formation | 2-formylphenylboronic acid + α-amino-hydrazide | Fast, stable product formation | Antibody conjugates, Multi-labeling |

Strategic Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the boronic acid functional group makes 2-methoxymethylphenylboronic acid a key participant in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. gre.ac.uk In this reaction, an organoboron compound, such as 2-methoxymethylphenylboronic acid, couples with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The reaction of 2-methoxymethylphenylboronic acid with various aryl halides provides a direct route to 2-methoxymethylbiphenyl derivatives. These products can serve as valuable intermediates for further transformations, with the methoxymethyl group potentially acting as a handle for subsequent functionalization. The general scheme for the Suzuki-Miyaura coupling involving 2-methoxymethylphenylboronic acid is depicted below:

Table 1: Examples of Biaryl Synthesis using 2-Methoxymethylphenylboronic acid via Suzuki-Miyaura Coupling

| Aryl Halide | Palladium Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-toluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 92 |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 researchgate.net |

| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 |

This table is illustrative and specific yields can vary based on reaction conditions.

A significant advantage of the Suzuki-Miyaura coupling is its high degree of chemoselectivity and functional group tolerance. nih.gov This allows for the coupling of substrates bearing a wide array of functional groups, such as esters, ketones, nitriles, and nitro groups, without the need for protecting groups. This tolerance is crucial for the efficient synthesis of complex molecules. nih.gov When employing 2-methoxymethylphenylboronic acid, the reaction can be performed under conditions that are mild enough to preserve both the boronic acid and the methoxymethyl ether linkage, as well as sensitive functionalities on the coupling partner. nih.gov

Copper-Catalyzed Chan-Lam Coupling for C-N and C-O Bond Formation

Beyond carbon-carbon bond formation, 2-methoxymethylphenylboronic acid is a competent coupling partner in copper-catalyzed Chan-Lam coupling reactions. This reaction enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. marmacs.orgalfa-chemistry.com The Chan-Lam coupling typically involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper catalyst, often with an oxidant like oxygen from the air. alfa-chemistry.comorganic-chemistry.org

This methodology provides a valuable alternative to other methods for C-N and C-O bond formation, such as the Buchwald-Hartwig amination, and is often characterized by its mild reaction conditions. nih.gov The use of 2-methoxymethylphenylboronic acid in Chan-Lam couplings allows for the synthesis of N-aryl and O-aryl compounds containing the 2-methoxymethylphenyl moiety.

Table 2: Chan-Lam Coupling with 2-Methoxymethylphenylboronic acid

| Coupling Partner | Copper Catalyst | Base/Additive | Solvent | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | Dichloromethane | N-(2-Methoxymethylphenyl)aniline |

| Phenol (B47542) | Cu(OAc)₂ | Et₃N | Dichloromethane | 2-Methoxymethyldiphenyl ether |

| Imidazole | CuI | K₂CO₃ | DMF | 1-(2-Methoxymethylphenyl)imidazole nih.gov |

This table provides representative examples; specific conditions and outcomes may differ.

Directed Functionalization Reactions Utilizing the Methoxymethyl Moiety

The methoxymethyl group in 2-methoxymethylphenylboronic acid is not merely a passive substituent. It can act as a directing group in certain reactions, facilitating the functionalization of specific positions on the aromatic ring. For instance, the oxygen atom of the methoxymethyl group can coordinate to a metal catalyst, directing a C-H activation/functionalization event to the ortho-position of the methoxymethyl group (the 3-position of the phenyl ring). This directed functionalization provides a powerful strategy for the regioselective introduction of new substituents, further increasing the molecular complexity of the scaffold.

Stereoselective Synthesis Employing 2-Methoxymethylphenylboronic Acid Scaffolds

While 2-methoxymethylphenylboronic acid itself is not chiral, it can be incorporated into chiral molecules and its derivatives can be used in stereoselective synthesis. For example, biaryl compounds derived from 2-methoxymethylphenylboronic acid can possess axial chirality if rotation around the C-C single bond connecting the two aryl rings is restricted. Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands on the palladium catalyst, can be used to synthesize enantiomerically enriched atropisomeric biaryls. beilstein-journals.org These chiral scaffolds are of significant interest in areas such as asymmetric catalysis and medicinal chemistry.

Furthermore, the functional groups present in derivatives of 2-methoxymethylphenylboronic acid can be manipulated to create stereocenters. The development of synthetic methods that allow for the stereoselective transformation of these derivatives is an active area of research.

Synthesis of Complex Organic Molecules for Pharmaceutical and Agrochemical Applications

The strategic applications of 2-methoxymethylphenylboronic acid culminate in its use for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. The biaryl and heteroaryl structures readily accessible through coupling reactions involving this reagent are common features in many biologically active compounds.

Functionalization and Derivatization Strategies

Covalent Bond Formation with Diols and Polyols

Boronic acids are well-known for their ability to form reversible covalent bonds with diols and polyols, yielding cyclic boronic esters. This reaction is a cornerstone of sensor technology, bioconjugation, and dynamic covalent chemistry. The reaction between a generic boronic acid and a diol proceeds through a condensation reaction, where water is eliminated to form a five- or six-membered ring. nih.gov The equilibrium of this reaction is pH-dependent; in aqueous solutions, both the neutral boronic acid (RB(OH)₂) and the anionic boronate species (RB(OH)₃⁻) can react with diols. wikipedia.orgwikipedia.org

The formation of these boronic esters can be influenced by several factors, including the pKa of the boronic acid, the stereochemistry and concentration of the diol, and the reaction solvent. While specific studies on 2-methoxymethylphenylboronic acid are not prevalent, the general principles of boronic acid-diol interactions are applicable. The methoxymethyl group at the ortho position could potentially influence the Lewis acidity of the boron center and the stability of the resulting boronic ester through steric and electronic effects.

Table 1: General Reaction Parameters for Boronic Acid-Diol Esterification

| Parameter | Influence on Reaction | General Trend |

| pH | Affects the equilibrium between boronic acid and boronate ion | Reaction is often favored at pH values close to the pKa of the boronic acid. |

| Diol Structure | The stereochemical arrangement of the hydroxyl groups is crucial | cis-Diols on a rigid framework generally form more stable esters than trans-diols. |

| Solvent | Can influence reaction rates and equilibrium position | Aprotic solvents can favor ester formation by removing water. |

This reversible covalent interaction is the basis for the development of sensors for saccharides and other polyol-containing biomolecules. acs.org The binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.

Derivatization for Enhanced Reactivity or Specific Applications

The boronic acid moiety of 2-methoxymethylphenylboronic acid can be derivatized to enhance its reactivity in cross-coupling reactions or to install specific functionalities. A common strategy is the conversion of the boronic acid to a boronic ester, such as a pinacol (B44631) boronate. nih.gov These esters often exhibit improved stability, are easier to purify, and are more resistant to protodeboronation compared to the free boronic acid. The synthesis of boronic esters can be achieved through the reaction of the boronic acid with an appropriate diol, such as pinacol, often in the presence of a dehydrating agent.

Further derivatization can be employed for analytical purposes, particularly in gas chromatography (GC). Silylation, for instance, is a widely used technique to increase the volatility and thermal stability of polar compounds like boronic acids. epo.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons of the boronic acid with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. epo.orgrsc.org

Acylation is another derivatization strategy that can be employed to modify the properties of 2-methoxymethylphenylboronic acid. epo.org This involves the reaction of the boronic acid with an acylating agent, such as a fluorinated anhydride, to form an acyl boronate. This can be useful for enhancing detectability in certain analytical techniques.

Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

The introduction of fluorine into aromatic systems is of significant interest in medicinal chemistry and materials science, as it can profoundly alter the physicochemical and biological properties of a molecule. Palladium-catalyzed fluorination of arylboronic acid derivatives has emerged as a powerful method for the synthesis of aryl fluorides. acs.orgthieme-connect.de This reaction typically involves the use of a palladium catalyst, a fluoride (B91410) source, and an oxidant.

While a specific example for 2-methoxymethylphenylboronic acid is not detailed in the provided search results, the general mechanism is applicable. The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(III) catalytic cycle. acs.orgthieme-connect.de In one proposed mechanism, the arylboronic acid derivative undergoes transmetalation to a palladium(II) species. Subsequent oxidation of the palladium center, followed by reductive elimination, yields the aryl fluoride and regenerates the active catalyst.

Table 2: Key Components in Palladium-Catalyzed Fluorination of Arylboronic Acids

| Component | Role | Example Reagents |

| Palladium Catalyst | Facilitates the carbon-fluorine bond formation | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Modulates the reactivity and stability of the catalyst | SPhos, BrettPhos |

| Fluoride Source | Provides the fluorine atom | AgF, Selectfluor®, Et₃N·3HF researchgate.net |

| Oxidant | Promotes the oxidation of the palladium center | PhI(OAc)₂, Selectfluor® |

The operational simplicity and amenability to multigram-scale synthesis make this a practical approach for the preparation of fluorinated aromatic compounds. acs.org The presence of the methoxymethyl group on the phenyl ring of 2-methoxymethylphenylboronic acid would be expected to be tolerated under many of these reaction conditions, offering a route to 2-fluoro-1-(methoxymethyl)benzene and its derivatives.

Strategies for Modifying the Methoxymethyl Group

The methoxymethyl (MOM) ether in 2-methoxymethylphenylboronic acid serves as a protecting group for a phenolic hydroxyl group. The ability to selectively cleave or modify this group is crucial for synthetic applications where the free phenol (B47542) is required or where alternative functionalization is desired.

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can be employed for this deprotection. However, the choice of acid and reaction conditions is critical to avoid undesired side reactions, such as protodeboronation of the boronic acid moiety.

More recently, chemoselective methods for the transformation of aromatic MOM ethers have been developed. For instance, the use of trialkylsilyl triflates (R₃SiOTf) in the presence of 2,2'-bipyridyl has been shown to effectively deprotect aromatic MOM ethers. thieme-connect.de Interestingly, the outcome of the reaction can be tuned by the choice of the trialkylsilyl group. Trimethylsilyl triflate (TMSOTf) leads to the deprotected phenol, while triethylsilyl triflate (TESOTf) results in the direct conversion of the MOM ether to a triethylsilyl (TES) ether. thieme-connect.de

Another approach for the deprotection of MOM ethers involves the use of zinc bromide (ZnBr₂) and a thiol, such as n-propanethiol (n-PrSH). This method is reported to be rapid and highly selective, proceeding in high yields in the presence of other protecting groups.

The modification of the methoxymethyl group can also be envisioned through metabolic pathways in biological systems, where O-dealkylation catalyzed by cytochrome P450 enzymes can convert the methoxy (B1213986) group to a hydroxyl group. nih.gov While not a synthetic strategy in the traditional sense, this highlights a potential transformation pathway in a biological context.

Table 3: Selected Reagents for the Cleavage of Aromatic Methoxymethyl Ethers

| Reagent System | Conditions | Outcome |

| Trialkylsilyl Triflate / 2,2'-Bipyridyl | TMSOTf or TESOTf, CH₃CN | Deprotection to phenol (with TMSOTf) or conversion to TES ether (with TESOTf). thieme-connect.de |

| Zinc Bromide / n-Propanethiol | ZnBr₂, n-PrSH | Rapid and selective deprotection to the corresponding phenol. |

| Acidic Conditions | Various Brønsted or Lewis acids | General method for MOM ether cleavage, requires careful optimization to maintain the boronic acid group. wikipedia.org |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine molecular properties like energy, bond lengths, and orbital distributions.

For boronic acids, a key structural feature is the orientation of the hydroxyl groups relative to the phenyl ring and the C-B bond. Studies on Phenylboronic acid (PhB(OH)₂) have identified multiple stable conformers, primarily differing in the rotation around the C-B and B-O bonds. nih.govnih.gov The cis-trans (ct) conformation is often found to be the most stable. nih.gov The methoxymethyl substituent at the ortho position in 2-Methoxymethylphenylboronic acid would introduce additional conformational possibilities and potential intramolecular interactions, such as hydrogen bonding, which would influence the relative stability of its conformers.

DFT calculations are also used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability. For instance, a DFT study on various phenylboronic acid derivatives calculated their HOMO-LUMO energies to understand their electronic transitions and stability. lodz.pl

Table 1: Illustrative Conformational Energy Data for Phenylboronic Acid Hybrids (kcal/mol) This table presents data for diindolylmethane-phenylboronic acid hybrids as an example of how DFT is used to compare the stability of different molecular conformations. A similar approach would be used for 2-Methoxymethylphenylboronic acid.

| Conformer | Relative Energy (kcal/mol) |

| ct-I | 3.1 |

| ct-II | 0.7 |

| ct-III | 0.0 |

| Source: Adapted from a DFT study on diindolylmethane-phenylboronic acid hybrids. nih.gov |

These calculations provide a theoretical basis for understanding the molecule's geometry and electronic behavior, which are essential for predicting its role in chemical reactions. nih.gov

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into molecular interactions. dovepress.comnih.gov This technique is invaluable for understanding how a compound like 2-Methoxymethylphenylboronic acid might interact with other molecules, such as solvents, reagents, or biological targets like proteins and sugars. irbbarcelona.org

Boronic acids are well-known for their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), a principle that is key to their use as sensors for sugars and in drug delivery. nih.govrsc.org MD simulations can model the binding process between a boronic acid and a sugar molecule, revealing the specific interactions, such as hydrogen bonds, that stabilize the complex. dovepress.comnih.gov For 2-Methoxymethylphenylboronic acid, MD simulations could predict its binding affinity and selectivity for different carbohydrates, which could be influenced by the steric and electronic effects of the methoxymethyl group.

Furthermore, MD simulations are used to study how these molecules interact with larger biological structures. For example, studies have used MD to investigate the binding of phenylboronic acid derivatives to the active sites of enzymes like β-lactamases, providing insight into their mechanism of inhibition. mdpi.com

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods, particularly DFT, are extensively used to predict the reactivity and selectivity of boronic acids in catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. These calculations can map out the entire reaction mechanism, identifying transition states and calculating activation energies for each step. nih.gov

A DFT study on the homocoupling of Phenylboronic acid catalyzed by a gold nanocluster, for example, elucidated the critical role of oxygen in activating the catalyst and the boronic acid. nih.gov Such studies can explain how factors like solvents and bases influence the reaction outcome. nih.gov For 2-Methoxymethylphenylboronic acid, the ortho-methoxymethyl group could influence the reaction's rate and selectivity through steric hindrance or by coordinating with the metal catalyst. Computational models can predict these effects, guiding the optimization of reaction conditions for desired outcomes. nih.gov

Calculations can also predict other chemical properties, such as the acidity constant (pKa), which is crucial for understanding a compound's behavior in different chemical environments. Computational studies have been performed to determine the pKa of various arylboronic acids, showing how different substituents on the phenyl ring affect acidity. mdpi.com

Table 2: Example Calculated vs. Experimental pKa Values for Phenylboronic Acids This table illustrates the use of computational methods to predict the acidity of boronic acids. The accuracy of the prediction depends on the computational model used.

| Compound | Calculated pKa (MS-DL) | Experimental pKa |

| Phenylboronic acid | 9.20 | 8.64 - 8.90 |

| 3-Nitrophenylboronic acid | 7.23 | 7.00 - 7.15 |

| 4-Nitrophenylboronic acid | 7.04 | 6.88 - 7.03 |

| Source: Adapted from a computational study on the pKa of arylboronic acids. mdpi.com |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry is a cornerstone of rational drug design and materials science, enabling the in silico design of novel derivatives with specific, tailored properties. nih.gov Starting with a core structure like 2-Methoxymethylphenylboronic acid, chemists can computationally introduce various functional groups and predict their effect on the molecule's activity.

For example, if the goal is to design a boronic acid that binds strongly to a specific enzyme, computational docking programs can predict the binding affinity of numerous virtual derivatives. mdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates. Machine learning models informed by DFT calculations are also being used to accelerate this process. A recent study aimed to derive design guidelines for boronic acid derivatives that could selectively bind to target sugars, navigating a vast chemical space of over 600,000 potential candidates. researchgate.net This approach could be applied to the 2-Methoxymethylphenylboronic acid scaffold to design derivatives for applications ranging from therapeutics to diagnostics. rsc.orgnih.gov

Cheminformatics Approaches for Scaffold Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and design new molecular scaffolds. nih.gov For a class of compounds like boronic acids, cheminformatics can identify structure-activity relationships (SAR) across large libraries, helping to design new molecules with improved properties.

One advanced method is the flexible scaffold-based cheminformatics approach (FSCA), which allows for the rational design of drugs that can interact with multiple targets. nih.gov This involves fitting a flexible molecular scaffold into the binding sites of different receptors. Boronic acid-containing fragments are often included in the vast virtual libraries used for these screening and design efforts. The 2-Methoxymethylphenylboronic acid structure could serve as a unique scaffold or building block in such a library, with its specific substitution pattern potentially offering novel interaction capabilities. The rapid, automated synthesis of large libraries of diverse boronic acids, guided by computational and cheminformatic predictions, is a modern approach to discovering new functional molecules. rug.nl

Applications in Advanced Materials Science

Design and Synthesis of Organic Electronic Materials

The primary application of phenylboronic acids in the synthesis of organic electronic materials is through the Suzuki-Miyaura cross-coupling reaction. nih.govfujifilm.com This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, which are essential for constructing the conjugated backbones of many organic electronic materials. nih.gov In this context, 2-Methoxymethylphenylboronic acid can serve as a crucial building block.

The methoxymethyl group at the ortho position can influence the electronic properties and solubility of the resulting materials. For instance, the electron-donating nature of the methoxy (B1213986) group can impact the HOMO and LUMO energy levels of the final polymer or molecule, which is a critical factor in the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the presence of the methoxymethyl substituent can enhance the solubility of the material in organic solvents, facilitating its processing and fabrication into thin films for electronic devices.

Development of Polymeric Materials and Hydrogels

Phenylboronic acid-containing polymers are well-known for their ability to form reversible covalent bonds with diols, leading to the formation of dynamic materials such as hydrogels. researchgate.netnih.gov These hydrogels can exhibit stimuli-responsive behavior, for example, to changes in pH or the presence of saccharides. researchgate.net While specific research on hydrogels derived from 2-Methoxymethylphenylboronic acid is limited, the ortho-methoxymethyl group could play a significant role in modulating the properties of such materials.

The formation of an intramolecular hydrogen bond between the methoxymethyl group and the boronic acid moiety can affect the pKa of the boronic acid. researchgate.net This, in turn, influences the pH range at which the hydrogel is stable and responsive. Such tailored responsiveness is highly desirable for applications in drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions. nih.gov

Applications in Thin Film Processing and Semiconductor Industry

The semiconductor industry relies on precise control over the properties of thin films. While there is no direct evidence of 2-Methoxymethylphenylboronic acid being used in mainstream semiconductor fabrication, its derivatives could potentially find niche applications. For instance, boronic acid-based compounds can be incorporated into photoresist formulations. The solubility and adhesion properties of the photoresist could be tuned by the methoxymethyl substituent, potentially leading to improved lithographic performance.

Moreover, in the realm of organic semiconductors, the ability to form well-ordered thin films is paramount. The molecular structure of 2-Methoxymethylphenylboronic acid, when incorporated into a larger conjugated system, could influence the intermolecular packing and morphology of the resulting thin film, thereby affecting charge carrier mobility.

Materials for Energy Capture and Storage

The development of new materials for energy capture and storage is a critical area of research. Boron-containing polymers and materials are being explored for various energy-related applications. For example, boronic acid-functionalized materials could be used as components in polymer electrolyte membranes for fuel cells or as additives in battery electrolytes. The Lewis acidic nature of the boron atom can interact with ions, potentially enhancing ionic conductivity. The methoxymethyl group in 2-Methoxymethylphenylboronic acid could further modify the electrochemical stability and performance of such materials.

Role in Microelectromechanical Systems (MEMS) and Nanomaterial Research

Microelectromechanical systems (MEMS) often require functional materials for sensing and actuation. Phenylboronic acid-functionalized surfaces and nanomaterials have been developed for the detection of saccharides and other biologically relevant molecules. nih.gov The specific binding properties of the boronic acid group make it an attractive candidate for the development of highly sensitive and selective biosensors integrated into MEMS devices. The ortho-methoxymethyl group could be used to fine-tune the binding affinity and selectivity of these sensors.

In nanomaterial research, 2-Methoxymethylphenylboronic acid can be used to functionalize nanoparticles, nanotubes, and other nanostructures. This functionalization can impart specific recognition capabilities or improve the dispersibility and processability of the nanomaterials for their integration into larger devices.

Research in Biological and Medicinal Chemistry

Scaffold Design for Drug Discovery and Development

The term "scaffold" in drug discovery refers to the core chemical structure of a compound to which various functional groups can be attached to create a library of potential drug candidates. nih.gov Boronic acids, including arylboronic acids, serve as versatile scaffolds due to their unique chemical reactivity and biological compatibility. researchgate.netnih.gov

A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to exert a specific biological effect. The phenylboronic acid moiety itself can act as a key pharmacophore. For instance, the boronic acid group is crucial for the activity of bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov It forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to the inhibition of cancer cell growth and apoptosis. nih.gov The ortho-substituent on a phenylboronic acid can play a key role in modulating the compound's activity and selectivity. rsc.org The methoxymethyl group at the ortho position of 2-Methoxymethylphenylboronic acid can influence its binding properties and pharmacokinetic profile.

Designing drugs that can interact with multiple targets is a growing area of research, particularly in complex diseases like cancer. The pyrazolopyrimidine scaffold has been identified as a nucleus for inhibiting both tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). nih.gov While not a boronic acid, this example illustrates the principle of using a core scaffold to achieve dual inhibitory activity. The development of dual inhibitors often involves computational methods (cheminformatics) to predict and optimize the binding of a scaffold to different target proteins.

Exploration in Antimicrobial Agent Development

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. youtube.com Boron-containing compounds, including boronic acids, have shown significant potential in this area. researchgate.netnih.gov For example, vaborbactam, a cyclic boronic acid, is a β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections. nih.gov Sulfonamidoboronic acids have been designed as "cross-class" inhibitors of β-lactamases, demonstrating activity against multiple classes of these resistance-conferring enzymes. nih.gov N-aryl amino acids, which can be synthesized from aryl halides, have also been investigated as potential antibacterial agents. mdpi.com

Research has shown that certain natural compounds and their derivatives possess antimicrobial properties. For instance, 2-hydroxyisocaproic acid has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes. nih.gov Additionally, compounds isolated from the plant Hedyotis pilulifera, such as oleanolic acid and rotungenic acid, have demonstrated significant antibacterial activity. nih.gov

Anticancer Research and Tumor Suppression Strategies

Phenylboronic acid and its derivatives have emerged as promising agents in targeted cancer therapy. nih.gov Their ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells, allows for targeted drug delivery. nih.govbohrium.com

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. Therefore, kinase inhibitors are a major class of anticancer drugs.